molecular formula C23H23N3O2S B10918018 N-benzyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]naphthalene-2-sulfonamide

N-benzyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]naphthalene-2-sulfonamide

Cat. No.: B10918018
M. Wt: 405.5 g/mol
InChI Key: XEHMGXMTZGPHDM-UHFFFAOYSA-N
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Description

N~2~-BENZYL-N~2~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2-NAPHTHALENESULFONAMIDE is a complex organic compound that features a naphthalenesulfonamide core with benzyl and pyrazolyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-BENZYL-N~2~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2-NAPHTHALENESULFONAMIDE typically involves multi-step organic reactions. One common approach is to start with the naphthalenesulfonamide core, which is then functionalized with benzyl and pyrazolyl groups through a series of nucleophilic substitution and condensation reactions. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM), and catalysts like palladium or copper complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N2-BENZYL-N~2~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2-NAPHTHALENESULFONAMIDE include:

Uniqueness

The uniqueness of N2-BENZYL-N~2~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2-NAPHTHALENESULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C23H23N3O2S

Molecular Weight

405.5 g/mol

IUPAC Name

N-benzyl-N-[(2-ethylpyrazol-3-yl)methyl]naphthalene-2-sulfonamide

InChI

InChI=1S/C23H23N3O2S/c1-2-26-22(14-15-24-26)18-25(17-19-8-4-3-5-9-19)29(27,28)23-13-12-20-10-6-7-11-21(20)16-23/h3-16H,2,17-18H2,1H3

InChI Key

XEHMGXMTZGPHDM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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